molecular formula C6H3ClN2O4 B1198899 2-Chloro-1,3-dinitrobenzene CAS No. 606-21-3

2-Chloro-1,3-dinitrobenzene

Cat. No.: B1198899
CAS No.: 606-21-3
M. Wt: 202.55 g/mol
InChI Key: BPPMIQPXQVIZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-1,3-dinitrobenzene are aromatic compounds in the body. It specifically targets aryl halides, which are organic compounds containing a halogen atom attached to an aromatic ring .

Mode of Action

This compound undergoes a process known as nucleophilic aromatic substitution . This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . The compound forms a negatively charged intermediate called a Meisenheimer complex during the course of this reaction . This complex is formed by the attack of a nucleophile upon one of the aromatic-ring carbons .

Biochemical Pathways

The biochemical pathways affected by this compound involve the displacement of chloride ion from the compound by a nucleophile . This displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups such as NO2 . The compound can also be used as intermediates of dyes and pigments .

Pharmacokinetics

It is known that the compound is soluble in alcohol and moderately soluble in benzene and ether . It is practically insoluble in water , which may affect its absorption and distribution in the body.

Result of Action

The result of the action of this compound is the formation of a new compound through the replacement of one of the substituents in an aromatic ring . This can lead to changes in the properties of the original compound, potentially affecting various biochemical processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is combustible, and vapors are heavier than air and may travel along the floor and in the bottom of containers . It forms explosive mixtures with air on intense heating . Furthermore, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Chloro-1,3-dinitrobenzene plays a significant role in biochemical reactions, particularly in the detoxification processes. It interacts with enzymes such as glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to electrophilic substances . This interaction is crucial for the detoxification of xenobiotics and protection against oxidative stress. The compound’s ability to form conjugates with glutathione makes it an important tool for studying enzyme kinetics and the biochemical pathways involved in detoxification.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can induce oxidative stress and has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with GSTs can lead to the modulation of signaling pathways that control cell proliferation and apoptosis . Additionally, it has been observed to cause cellular damage through the generation of reactive oxygen species (ROS), which can lead to alterations in gene expression and metabolic disturbances.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound can inhibit the activity of GSTs by binding to their active sites, thereby affecting the detoxification process . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, leading to chronic alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways . At high doses, it can cause significant toxicity, including severe oxidative damage, inflammation, and cell death . Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione, mediated by GSTs . This conjugation process is a key step in the detoxification of the compound, facilitating its excretion from the body. The compound can also undergo reduction and hydrolysis reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s biotransformation and its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in organic solvents such as alcohol and its moderate solubility in benzene and ether facilitate its distribution in lipid-rich environments . Its practical insolubility in water limits its distribution in aqueous compartments. The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can localize to various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. Its localization can affect its activity and function, as well as its interactions with biomolecules. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-dinitrobenzene can be synthesized through the nitration of 1-chloro-2-nitrobenzene. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process is carried out under controlled temperature conditions to ensure the selective formation of the 1,3-dinitro derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale nitration reactors where the reaction parameters such as temperature, concentration of reactants, and reaction time are meticulously controlled to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound highly reactive towards nucleophiles.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

    From Nucleophilic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloride ion.

    From Reduction: 2-Chloro-1,3-diaminobenzene.

    From Oxidation: Various oxidized derivatives depending on the reaction conditions.

Comparison with Similar Compounds

  • 1-Chloro-2,4-dinitrobenzene
  • 1,3-Dinitrobenzene
  • 2,4-Dinitrochlorobenzene

Comparison: 2-Chloro-1,3-dinitrobenzene is unique due to the specific positioning of the nitro groups and the chlorine atom on the benzene ring. This arrangement significantly influences its reactivity and the types of reactions it undergoes. For instance, the presence of two nitro groups in the meta position relative to the chlorine atom enhances its susceptibility to nucleophilic aromatic substitution compared to 1,3-dinitrobenzene, which lacks the chlorine atom .

Properties

IUPAC Name

2-chloro-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPMIQPXQVIZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041378
Record name 2,6-Dinitrochlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Merck Index] Yellow crystals; [MSDSonline]
Record name 1-Chloro-2,6-dinitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2862
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

315 °C
Record name 1-CHLORO-2,6-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Moderately soluble in benzene, ether; soluble in alcohol. Practically insoluble in water.
Record name 1-CHLORO-2,6-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.6867 g/ml @ 16.5 °C
Record name 1-CHLORO-2,6-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystals from benzene

CAS No.

606-21-3
Record name 2-Chloro-1,3-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,6-dinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,3-dinitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1,3-dinitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-chloro-1,3-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dinitrochlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-dinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DINITROCHLOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG72RND0AB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-CHLORO-2,6-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

86-87 °C
Record name 1-CHLORO-2,6-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,3-dinitrobenzene
Reactant of Route 2
2-Chloro-1,3-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1,3-dinitrobenzene
Reactant of Route 4
2-Chloro-1,3-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1,3-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1,3-dinitrobenzene
Customer
Q & A

Q1: How does 2-chloro-1,3-dinitrobenzene react with hydroxide ions in the presence of micelles?

A1: Research indicates that this compound, when in a biphasic reaction with hydroxide ions and hydroxy-functionalized micelles, doesn't directly react with the hydroxide. Instead, it first forms an aryl micellar ether. This ether then reacts with the hydroxide to yield the phenolic product. Interestingly, the reaction rate is influenced by the steric interactions between the substituents on the aromatic ring and the micelle's head group. [] For instance, with two ortho substituents in this compound, the reaction rate follows the order: Me > Et > Bu in micelles with varying headgroup sizes. []

Q2: What is the outcome of nitrating this compound under specific conditions?

A2: Nitrating this compound at 130°C leads to the formation of two products: a dichlorodinitrobenzene and a chlorotrinitrobenzene. [] The specific yields and kinetics of this reaction depend on the reaction conditions. This behavior is consistent with other chloronitrobenzene derivatives under similar nitration conditions. []

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C6H3ClN2O4. Its molecular weight is 202.55 g/mol.

Q4: Are there any known synthetic routes to obtain indoles using this compound as a starting material?

A4: Yes, this compound can be utilized as a starting material to synthesize C4-nitrogen-substituted indoles. [] The key step involves the cyclization of 2-alkynyl-1,3-diaminobenzene, which is derived from this compound. [] This method offers a viable route to access a variety of C4-substituted indole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.